3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine
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Overview
Description
3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with isobutylphenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction between 4-isobutylbenzaldehyde and hydrazine hydrate can yield the corresponding hydrazone, which can then be cyclized to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the oxadiazole and pyridazine rings can facilitate interactions with nucleophilic or electrophilic sites within biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isobutylphenyl)butanoic acid: This compound shares the isobutylphenyl group but lacks the pyridazine and oxadiazole moieties.
3-(3,4,5-Trimethoxyphenyl)propionic acid: This compound contains the trimethoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
3-[4-(2-Methylpropyl)phenyl]-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyridazine is unique due to its combination of functional groups, which imparts specific chemical and biological properties. The presence of both the pyridazine and oxadiazole rings allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-16(2)12-17-6-8-18(9-7-17)20-10-11-24(29-28-20)35-15-23-27-26(30-34-23)19-13-21(31-3)25(33-5)22(14-19)32-4/h6-11,13-14,16H,12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVPVCTGAOQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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